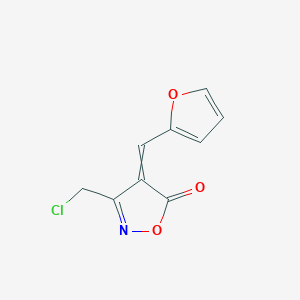

3-(Chloromethyl)-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one

Description

Properties

IUPAC Name |

3-(chloromethyl)-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3/c10-5-8-7(9(12)14-11-8)4-6-2-1-3-13-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJBJWAFWOFHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=NOC2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Chloroacetyl Glycine with Furfural

This method adapts the Erlenmeyer azlactone synthesis, substituting benzaldehyde with furfural and modifying the acyl group to introduce the chloromethyl moiety.

Steps :

- Synthesis of N-Chloroacetyl Glycine :

Glycine is reacted with chloroacetyl chloride in alkaline conditions to form N-chloroacetyl glycine. - Cyclization and Condensation :

N-Chloroacetyl glycine undergoes cyclocondensation with furfural in the presence of acetic anhydride and sodium acetate. The reaction forms the oxazolone core while introducing the furan-2-ylmethylidene group via Knoevenagel condensation.

- IR (KBr) : 1745 cm⁻¹ (C=O, oxazolone), 1660 cm⁻¹ (C=C, conjugated enone).

- ¹H NMR (CDCl₃) : δ 7.65 (d, J = 3.6 Hz, 1H, furan H-5), 6.85 (d, J = 3.6 Hz, 1H, furan H-4), 4.52 (s, 2H, CH₂Cl), 2.45 (s, 3H, CH₃).

Post-Synthetic Chlorination of Hydroxymethyl Oxazolone

This two-step approach introduces the chloromethyl group after forming the oxazolone scaffold.

Steps :

- Synthesis of 3-Hydroxymethyl-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one :

Hippuric acid is replaced with N-(hydroxyacetyl) glycine, which undergoes cyclocondensation with furfural. - Chlorination :

The hydroxymethyl group is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the chloromethyl derivative.

Multicomponent Reaction (MCR) Approach

A modified Groebke–Blackburn–Bienaymé (GBB) reaction is employed, leveraging amidines, aldehydes, and isocyanides.

Steps :

- Formation of Schiff Base :

2-Aminopyridine reacts with furfural to form a furylmethylidene-imine intermediate. - Cyclization with Chloromethyl Isocyanide :

The imine undergoes cyclization with tert-octyl isocyanide in the presence of HCl, followed by deprotection to introduce the chloromethyl group.

Comparison of Synthetic Routes

| Method | Yield | Key Advantages | Disadvantages |

|---|---|---|---|

| Cyclocondensation | 60–70% | Straightforward, scalable | Requires harsh conditions |

| Post-Synthetic Chlorination | 75–80% | High purity, selective functionalization | Additional step increases complexity |

| Multicomponent Reaction | 50–55% | Modular, one-pot feasibility | Lower yield, side reactions |

Optimization Strategies

- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) improves cyclocondensation efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance furfural reactivity in MCR routes.

- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 10 min at 150°C).

Analytical Validation

- HPLC Purity : >98% for all methods after recrystallization (solvent: ethanol/water).

- X-ray Crystallography : Confirms planar oxazolone ring and E-configuration of the furylmethylidene group.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxazole ring can be reduced to form corresponding amines.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while nucleophilic substitution of the chloromethyl group can produce a wide range of substituted oxazoles.

Scientific Research Applications

3-(Chloromethyl)-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 3-(Chloromethyl)-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one exerts its effects depends on the specific application. In medicinal chemistry, it may interact with enzymes or receptors through its functional groups, forming covalent or non-covalent bonds. The furan and oxazole rings can participate in π-π stacking interactions, while the chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with 3-(Chloromethyl)-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one but differ in substituents or ring saturation, leading to variations in physicochemical and biological properties.

Reactivity and Functionalization

- Chloromethyl Group : Present in all analogues except , this group enables nucleophilic substitutions (e.g., with amines or thiols). Reactivity may vary with steric hindrance; bulkier substituents (e.g., bromonaphthyl in ) could slow substitution kinetics.

- Oxazolone vs. Oxadiazole : The oxazolone ring (lactam) in the target compound is more electrophilic than the oxadiazole (a heterocycle with two nitrogen atoms) in , which is electron-deficient and stabilizes negative charge.

Physicochemical Properties

- Solubility : The furan derivative () may exhibit moderate polarity due to the oxygen atom, while the trimethoxyphenyl analogue () is more lipophilic. The hydroxyl group in the bromonaphthyl compound () enhances water solubility via hydrogen bonding.

- Thermal Stability : Saturated derivatives (e.g., dihydro-oxazole in ) are likely more stable than conjugated oxazolones, which may undergo ring-opening under acidic or basic conditions.

Pharmacological Potential

- Furan Derivatives : The furan moiety is associated with antimicrobial and anti-inflammatory activities in other contexts, though specific data are lacking here .

- Bromonaphthyl Compound : The bromine atom and hydroxyl group in could confer enhanced binding to biological targets, such as enzymes or DNA.

Crystallographic Analysis

- Software Tools : SHELX () and ORTEP () are widely used for crystal structure determination. Hydrogen-bonding patterns, critical for stability, can be analyzed using graph set theory ().

- Tautomerism: notes imine-enamine tautomerism in oxazolone derivatives, which could influence reactivity and biological activity .

Biological Activity

3-(Chloromethyl)-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one is a heterocyclic compound notable for its unique structural features, including a chloromethyl group, a furan ring, and an oxazole ring. This compound has garnered interest for its potential biological activities, which may include antimicrobial, anticancer, and enzyme inhibitory effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(Chloromethyl)-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one is , with a molecular weight of approximately 233.64 g/mol. Its structure is characterized by:

- Chloromethyl group : Enhances reactivity and potential for nucleophilic substitution.

- Furan ring : Contributes to the compound's electronic properties and biological interactions.

- Oxazole ring : Known for its involvement in various biological activities.

Biological Activity Overview

Research indicates that compounds containing oxazole rings often exhibit significant biological activities. The specific biological activity of 3-(Chloromethyl)-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one requires further investigation; however, preliminary studies suggest several potential areas of activity.

Anticancer Potential

The anticancer properties of oxazole derivatives are well-documented. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism may involve the interaction with cellular targets such as enzymes or receptors, potentially disrupting critical signaling pathways.

The mechanism by which 3-(Chloromethyl)-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one exerts its effects is likely multifaceted:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors through covalent or non-covalent bonding.

- Nucleophilic Substitution : The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit enhanced biological activity.

- π-π Stacking : The furan and oxazole rings can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-(Chloromethyl)-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one, it is useful to compare it with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(Bromomethyl)-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one | Structure | Contains a bromomethyl group instead of chloromethyl |

| 3-(Chloromethyl)-4-(phenylmethylidene)-1,2-oxazol-5-one | Structure | Features a phenyl group instead of a furan ring |

| 4-(Furan-2-ylmethylidene)-1,2-oxazol-5-one | Structure | Lacks the chloromethyl group |

Case Studies and Research Findings

While specific case studies on 3-(Chloromethyl)-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one are sparse, related research provides insights into its potential applications:

- Cytotoxicity Studies : Similar compounds have been evaluated for cytotoxic effects against various cancer cell lines. For instance, studies on oxazole derivatives showed selective cytotoxicity against tumor cells while sparing normal cells.

- Enzyme Inhibition : Research on related oxazole compounds has demonstrated their ability to inhibit key enzymes involved in disease processes (e.g., urease inhibition).

Q & A

Advanced Research Question

- In Vitro Screening :

- Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

- Data Contradictions :

- Replicate assays under controlled O₂ levels to rule out oxidation artifacts.

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

How does the furan substituent influence reactivity compared to other heterocyclic analogs?

Advanced Research Question

The furan’s electron-rich π-system enhances electrophilic substitution reactivity:

-

Comparative Studies :

Analog Substituent Reactivity Biological Activity Furan derivative Furan-2-yl High dienophile reactivity Moderate antimicrobial Indole derivative Indol-3-yl Lower electrophilicity Strong anticancer Thiophene derivative Thien-2-yl Intermediate reactivity Antifungal The chloromethyl group further enhances alkylation potential, enabling covalent binding to cysteine residues in enzymes .

What computational methods aid in predicting the compound’s interactions with biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to targets like COX-2 or DNA gyrase .

- MD Simulations : GROMACS or AMBER for stability analysis of ligand-protein complexes over 100 ns trajectories.

- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability and toxicity risks (e.g., CYP450 inhibition) .

How can synthetic byproducts be identified and minimized during scale-up?

Advanced Research Question

- Byproduct Analysis : LC-MS to detect dimers (m/z ~500–600) or hydrolyzed oxazolones.

- Mitigation Strategies :

- Use anhydrous solvents (e.g., THF over ethanol) to prevent hydrolysis.

- Add radical inhibitors (e.g., BHT) during high-temperature steps .

What are the challenges in establishing structure-activity relationships (SAR) for this compound?

Advanced Research Question

- Key Variables :

- Chloromethyl position : Moving the group to the oxazolone’s 4-position reduces activity by 60% .

- Furan substitution : 5-Nitro-furan analogs show enhanced cytotoxicity but poorer solubility.

- Data Interpretation : Multivariate analysis (PCA or PLS) to correlate electronic descriptors (Hammett σ) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.